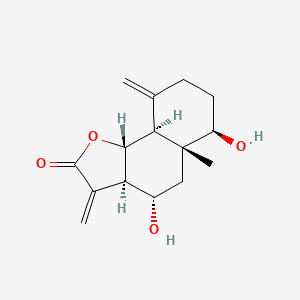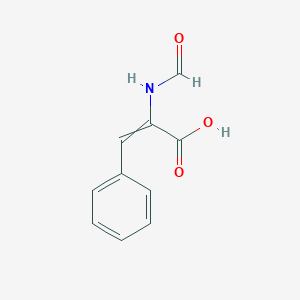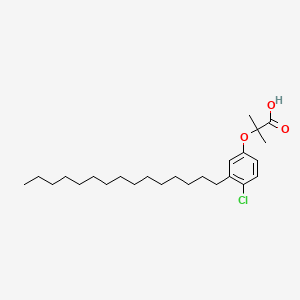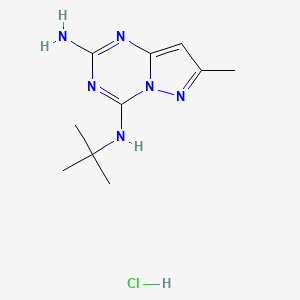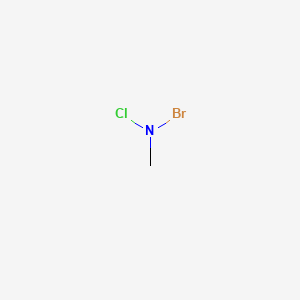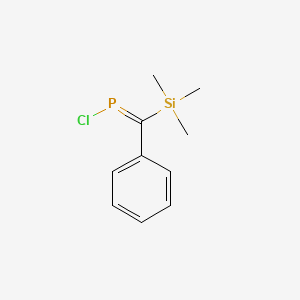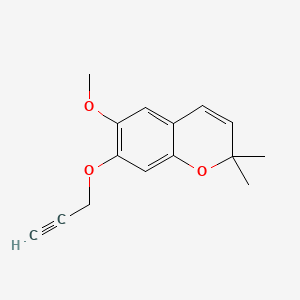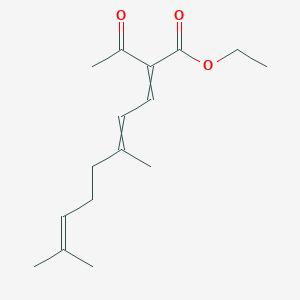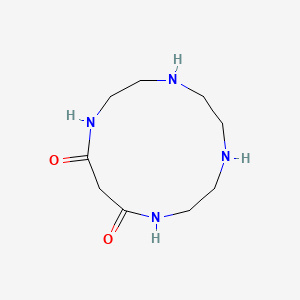
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and nitro groups attached to a dioxaphosphinanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the bromination of a suitable precursor followed by nitration and subsequent cyclization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and nitro groups can participate in various biochemical pathways, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-5-nitro-1,3-dioxane
- 5-Bromo-2-nitropyridine
Uniqueness
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
75386-10-6 |
|---|---|
Formule moléculaire |
C3H5BrNO6P |
Poids moléculaire |
261.95 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C3H5BrNO6P/c4-3(5(6)7)1-10-12(8,9)11-2-3/h1-2H2,(H,8,9) |
Clé InChI |
RXVCXJDUQJOGCT-UHFFFAOYSA-N |
SMILES canonique |
C1C(COP(=O)(O1)O)([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


